Desbutylhalofantrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2F3NO/c1-2-3-7-28-8-6-21(29)19-12-18-17(10-14(23)11-20(18)24)16-9-13(22(25,26)27)4-5-15(16)19/h4-5,9-12,21,28-29H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCHSNOXWVJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989921 | |
| Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69756-48-5 | |
| Record name | Desbutylhalofantrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESBUTYLHALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K35DDV85X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic and Biotransformation Pathways of Desbutylhalofantrine Precursors
Characterization of Cytochrome P450 Isoforms Mediating N-Dealkylation of Halofantrine (B180850) to Desbutylhalofantrine
Role of CYP3A4 in this compound Formation
In human liver microsomes, CYP3A4 is the principal enzyme responsible for the N-dealkylation of Halofantrine to this compound. scispace.com Studies have demonstrated a significant correlation between the rate of Halofantrine metabolism and the levels of CYP3A4 protein. Further evidence for the central role of CYP3A4 is provided by inhibition studies, where ketoconazole (B1673606), a potent and specific inhibitor of CYP3A4, markedly inhibits the formation of this compound. scispace.com While other enzymes may have the capacity to metabolize Halofantrine, research indicates that in the human liver, CYP3A4 is the dominant contributor to this specific metabolic pathway. scispace.com
Involvement of Other Hepatic and Intestinal Cytochrome P450 Enzymes
While CYP3A4 is paramount in humans, research in preclinical models, specifically in rats, has identified a broader range of CYP isoforms involved in the formation of this compound. These studies, utilizing CYP antibodies and recombinant CYP isoenzymes, have implicated multiple enzymes in this metabolic process.
In rat models, the primary isoenzymes involved appear to be CYP3A1/2 and CYP2C11 . However, contributions from a number of other isoforms have also been identified, including CYP2B1/2, CYP1A1, CYP2C6, CYP2D1, and CYP2D2 . The involvement of such a diverse group of enzymes highlights species-specific differences in drug metabolism. Although CYP2D6 has been shown to be capable of metabolizing Halofantrine, its contribution in human liver microsomes is considered minor compared to that of CYP3A4. scispace.com
| Primary Isoforms | Other Contributing Isoforms |
|---|---|
| CYP3A1/2 | CYP2B1/2 |
| CYP2C11 | CYP1A1 |
| CYP2C6 | |
| CYP2D1 | |
| CYP2D2 |
Stereoselective Metabolism of Halofantrine to this compound Enantiomers
Halofantrine is a chiral molecule, and its metabolism to this compound exhibits stereoselectivity, meaning the two enantiomers of the parent drug are metabolized at different rates. This phenomenon has been observed to be tissue-specific in preclinical models.
Enantioselectivity Observations in Intestinal Microsomal Preparations
In contrast to the liver, investigations using rat intestinal microsomes have shown no significant stereoselectivity in the formation of the this compound enantiomers. The rates of formation for (+)-Desbutylhalofantrine and (-)-Desbutylhalofantrine were found to be comparable in this tissue. Furthermore, intestinal microsomes were generally less efficient at generating this compound compared to hepatic microsomes. This tissue-specific difference in enantioselectivity underscores the distinct enzymatic environments of the liver and the intestine and their differential roles in drug metabolism.
| Microsomal System | Observed Enantioselectivity | (-)-DHF : (+)-DHF Intrinsic Formation Clearance Ratio |
|---|---|---|
| Hepatic (Liver) | Preferential formation of (-)-DHF | 1.4 |
| Intestinal | No significant stereoselectivity | ~1.0 |
Impact of Exogenous and Endogenous Factors on this compound Formation Pathways
The biotransformation of Halofantrine is sensitive to various external and internal factors, particularly those related to lipid concentrations and dietary intake. These factors can alter the metabolic pathway and affect the ratio of parent drug to metabolite.
Studies using an everted rat intestinal sac model to simulate post-prandial (after a meal) conditions have provided more direct insight into the impact on metabolite formation. In this system, the formation of this compound enantiomers was found to be inversely proportional to the concentration of bile. Furthermore, the addition of lipids in the presence of bile led to a significant decrease in the ratio of (-)-Desbutylhalofantrine to its parent enantiomer, (-)-Halofantrine. The addition of extra cholesterol to these incubations resulted in a significant increase in tissue concentrations of both Halofantrine and this compound. These findings align with in vivo data showing that the ingestion of a high-fat meal decreases the this compound to Halofantrine ratio. Interestingly, pre-treatment of rats with peanut oil did not cause a significant effect on the formation of this compound in either incubated gut sacs or microsomal preparations.
The Metabolic Journey of this compound: From Precursor to Primary Metabolite
This compound, the major and active metabolite of the antimalarial drug halofantrine, plays a significant role in the parent drug's therapeutic effect. Understanding its formation and subsequent metabolic fate is crucial for a comprehensive pharmacological profile. This article focuses exclusively on the metabolic and biotransformation pathways leading to this compound and the current scientific understanding of its further metabolites.
Identification and Characterization of Subsequent Desbutylhalofantrine Metabolites
Despite extensive research into the formation of desbutylhalofantrine from its precursor, halofantrine (B180850), the scientific literature to date does not provide significant details on the subsequent metabolic pathways of this compound itself. It is consistently identified as the major and principal metabolite of halofantrine, and its pharmacokinetic profile has been studied. researchgate.net
Current research has focused heavily on the parent drug's metabolism to this primary active metabolite. As of the latest available data, specific metabolites formed from the further biotransformation of this compound have not been identified or characterized in published studies. One study noted the formation of a degradation product of this compound under alkaline conditions during laboratory analysis; however, this was a chemical breakdown product and not a result of metabolic processes within the body.
Therefore, while the pathway to this compound is well-defined, its own metabolic fate remains an area for future investigation.
Molecular and Cellular Mechanistic Investigations
Elucidation of Molecular Targets and Pathways Responsible for Antimalarial Activity
Desbutylhalofantrine, similar to its parent compound halofantrine (B180850), exerts its antimalarial activity through interference with critical processes within the Plasmodium falciparum parasite. The primary mechanism involves targeting heme detoxification pathways.
Antimalarial drugs like halofantrine and its metabolite, this compound, are believed to inhibit the polymerization of heme molecules, specifically ferriprotoporphyrin IX (Fe(III)PPIX), into hemozoin (also known as β-hematin) within the parasite's digestive vacuole hmdb.canih.govdrugbank.comacs.orgresearchgate.netcapes.gov.brnih.govmdpi.com. During its life cycle, the malaria parasite digests host hemoglobin, releasing toxic ferriprotoporphyrin IX hmdb.canih.gov. To neutralize this toxicity, the parasite polymerizes Fe(III)PPIX into insoluble, non-toxic hemozoin crystals hmdb.canih.govacs.orgresearchgate.netnih.govmdpi.com.
This compound, like halofantrine, forms a complex with ferriprotoporphyrin IX, thereby preventing its detoxification through polymerization acs.orgresearchgate.netcapes.gov.brnih.gov. This leads to an accumulation of free, toxic heme within the parasite, which is thought to disrupt parasitic membranes, inhibit enzyme activity, and generate reactive oxygen species, ultimately leading to parasite death hmdb.canih.govdrugbank.com.
Research has quantified the binding affinity of this compound to ferriprotoporphyrin IX. For instance, studies have shown that this compound forms a complex with ferriprotoporphyrin IX with a log K value of 5.15 ± 0.02 in solutions containing 30% acetonitrile (B52724) and DMSO, indicating a strong binding affinity that is even stronger than that of chloroquine (B1663885) (log K = 4.56 ± 0.02) under similar conditions acs.orgcapes.gov.brmdpi.com.
Table 1: Binding Affinity (Log K) to Ferriprotoporphyrin IX
| Compound | Log K (± SD) | Conditions |
| This compound | 5.15 ± 0.02 | 30% Acetonitrile, DMSO |
| Halofantrine | 5.29 ± 0.02 | 30% Acetonitrile, DMSO |
| Quinidine | 5.02 ± 0.03 | 40% DMSO |
| Chloroquine | 4.56 ± 0.02 | 30% Acetonitrile, DMSO |
While the primary mechanism of action for this compound and halofantrine is widely attributed to hemozoin inhibition, some sources broadly mention the inhibition of parasitic enzymes as part of their mechanism hmdb.ca. However, specific detailed research findings directly linking this compound to the inhibition of enzymes like Plasmepsin II are not explicitly detailed in the provided search results. Halofantrine is generally understood to inhibit the polymerization of heme by interfering with the parasite enzyme 'heme polymerase' (which is responsible for hemozoin formation), leading to the parasite being poisoned by its own waste hmdb.canih.gov.
The modulation of calcium-binding proteins, such as calmodulin, has been investigated in the context of antimalarial drug action. While some antimalarials might interact with calmodulin, specific detailed research findings on the direct modulation of calmodulin by this compound were not prominently featured in the provided search results.
Functional Characterization of Ion Channel Interactions
This compound has been functionally characterized for its interactions with ion channels, particularly the human ether-a-go-go related gene (hERG) potassium channel.
This compound, along with its parent drug halofantrine, has been shown to block the hERG (human ether-a-go-go-related gene) potassium channel oup.comhmdb.cafrontiersin.orgnih.govncats.iooup.comresearchgate.netnih.govnih.govpage-meeting.org. The hERG channel is crucial for normal cardiac electrical activity, specifically responsible for the rapidly activating delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential frontiersin.orgnih.govoup.comnih.gov. Blockade of this channel can lead to prolongation of the QT interval on the electrocardiogram, a risk factor for life-threatening ventricular arrhythmias, such as Torsades de Pointes frontiersin.orgnih.govoup.comresearchgate.netnih.gov.
Biophysical studies using techniques like whole-cell patch-clamp recording on hERG K+ channels stably expressed in HEK 293 cells have demonstrated that this compound inhibits these channels nih.govoup.com. The block by this compound requires channel activation, suggesting an interaction with the open and/or inactivated states of the channel oup.comnih.govoup.comnih.gov. Furthermore, drug washout or cell hyperpolarization results in minimal current recovery, indicating a virtually irreversible binding oup.comnih.govoup.com.
This compound blocks hERG K+ channels in a concentration-dependent manner oup.comnih.govoup.com. The half-maximal inhibitory concentration (IC50) for this compound blocking hERG K+ channels has been reported as 71.7 nM (n=18 cells) oup.comnih.govoup.com. For comparison, halofantrine's IC50 is 21.6 nM (n=31 cells) oup.comnih.govoup.com. This indicates that while both compounds are potent hERG blockers, this compound is slightly less potent than halofantrine in this regard oup.comnih.govoup.com.
Table 2: IC50 Values for hERG K+ Channel Block
| Compound | IC50 (nM) | Number of Cells (n) |
| This compound | 71.7 | 18 |
| Halofantrine | 21.6 | 31 |
The development of the block by this compound is dependent on channel activation oup.comnih.govoup.com. Using a ventricular action potential voltage clamp protocol, the block of hERG current by this compound was found to be greatest during phases 2 and 3 of the action potential waveform oup.comnih.govoup.com.
Preclinical Pharmacokinetic and Biorelevant Distribution Research
Stereoselective Pharmacokinetic Profiling of Desbutylhalofantrine Enantiomers in Animal Models (e.g., rat plasma concentrations)
The pharmacokinetics of this compound (DHF) enantiomers exhibit stereoselectivity in animal models, particularly in rats. Studies have shown that after the administration of racemic DHF or its parent drug, halofantrine (B180850) (HF), plasma concentrations of the (+)-DHF enantiomer consistently exceeded those of the (-)-DHF enantiomer in rats. The mean (+):(-) ratios for the area under the concentration-time curve from time zero to infinity (AUC₀-∞) were observed to be 3.7 following oral administration and 2.8 after intravenous dosing of racemic DHF nih.gov.
Conversely, in terms of clearance (Cl) and volume of distribution at steady state (Vdss) after intravenous DHF administration, the (-):(+) enantiomeric ratios were approximately 2.8, indicating that the (-)-enantiomer had a higher clearance and volume of distribution compared to its antipode nih.gov. Despite these differences in exposure and disposition, no significant variations were noted between the enantiomers for half-life (t1/2), which ranged from 14 to 23 hours, or for the time to maximum concentration (tmax), typically between 10 and 12 hours, following either intravenous or oral administration of DHF nih.gov.
The oral bioavailability estimates for DHF enantiomers were reported to be greater than 59% in rats, which is notably higher than the bioavailability previously estimated for halofantrine in the same species nih.gov. The stereoselectivity observed in the pharmacokinetics of the parent drug, halofantrine, was less pronounced than that seen for DHF nih.gov.
In in vitro experiments using rat liver microsomes, the formation of (-)-DHF was found to exceed that of (+)-DHF, with a (-):(+) ratio of intrinsic formation clearances of 1.4. However, in intestinal microsomes, no significant stereoselectivity was observed in the formation of DHF enantiomers. Furthermore, intestinal microsomes demonstrated lower efficiency in producing DHF enantiomers compared to liver microsomes . Plasma protein binding for both HF and DHF was extensive, exceeding 99.95%, and was stereoselective for DHF, with the (-)-DHF enantiomer exhibiting a 38% higher unbound fraction than its antipode wikipedia.org.
Table 1: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Parameter (Ratio) | Oral DHF | Intravenous DHF |
| AUC (+):(-) | 3.7 | 2.8 |
| Cl (-):(+) | N/A | ~2.8 |
| Vdss (-):(+) | N/A | ~2.8 |
Note: N/A indicates data not directly applicable or available for this specific route in the provided context.
In Vitro-to-In Vivo Extrapolation Models for Predicting Metabolic Clearance and Disposition
Accurate prediction of hepatic clearance using in vitro-to-in vivo extrapolation (IVIVE) models is a critical aspect of pharmaceutical development, although challenges such as systematic underprediction are frequently encountered sigmaaldrich.com. While empirical or regression-based scaling factors are often employed to mitigate this underprediction, the precise reasons for the underlying discrepancies remain to be fully elucidated sigmaaldrich.com. A notable trend observed is intrinsic clearance-dependent underprediction, which highlights limitations in current in vitro systems sigmaaldrich.com.
For predicting first-in-human doses of new chemical entities, hepatic clearance is typically estimated by applying in vitro intrinsic clearance values to models of hepatic disposition, such as the well-stirred model sigmaaldrich.com. However, compounds with high clearance are often not predicted accurately by these models sigmaaldrich.com.
Mechanistic Studies of Drug-Drug Interactions Affecting this compound Pharmacokinetics in Animal Models
Mechanistic studies of drug-drug interactions (DDIs) affecting this compound pharmacokinetics typically begin with in vitro experiments to characterize kinetic parameters and identify potential risks associated with co-administered drugs. These in vitro findings then inform subsequent in vivo studies. DDIs can significantly alter the exposure of a victim drug, either by inhibiting or inducing its metabolism or transport. Inhibition of drug-metabolizing enzymes or transporters can lead to increased area under the curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2) of the victim drug. Conversely, enzyme or transporter induction generally results in reduced AUC, Cmax, and t1/2.
Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism and are frequently implicated in DDIs. While primarily located in the liver, CYPs are also expressed in other tissues, including the intestines, kidneys, and lungs. The CYP3A subfamily, in particular, is predominantly expressed in both human and rat liver and intestine.
Halofantrine (HF) is extensively metabolized to its primary circulating active metabolite, this compound (DHF), predominantly through hepatic cytochrome P450 (CYP) isoforms . Several CYP isoenzymes have been implicated in the metabolism of halofantrine to DHF, including CYP2B1/2, CYP3A1, CYP3A2, CYP1A1, CYP2C11, CYP2C6, CYP2D1, and CYP2D2 . Among these, CYP3A1/2 and CYP2C11 appear to be the primary isoenzymes involved in this biotransformation . Notably, CYP2C11 demonstrated a greater rate of (+)-DHF formation compared to (-)-DHF, whereas CYP3A1 showed similar formation rates to those observed in isolated rat liver microsomes .
In vivo studies have demonstrated the significant impact of CYP inhibitors on DHF disposition. Oral administration of (+/-)-ketoconazole (KTZ), a known CYP inhibitor, resulted in significant increases in plasma halofantrine concentrations and concomitant decreases in DHF enantiomer plasma concentrations in rats . Furthermore, ketoconazole (B1673606) effectively inhibited the formation of both DHF enantiomers in both liver and intestinal microsomes, with a more pronounced reduction observed in liver microsomes .
The metabolic processes affecting DHF can also be influenced by physiological conditions. For instance, experimental hyperlipidemia has been shown to decrease the expression of CYP3A4 and CYP2C11, while simultaneously increasing liver concentrations and plasma protein binding of HF enantiomers wikipedia.org. In vitro experiments with rat hepatocytes revealed that coincubation with hyperlipidemic (HL) rat serum led to a significant decrease in the disappearance of (-)-HF from normolipidemic (NL) hepatocytes. In HL hepatocytes, a substantial decrease in apparent metabolism was noted for both HF enantiomers. Compared to NL serum, the disappearance of (-)-HF was significantly lowered when NL hepatocytes were preincubated with HL serum wikipedia.org.
Table 2: Key CYP Isoenzymes in Halofantrine-to-Desbutylhalofantrine Metabolism and Impact of Ketoconazole
| Enzyme/Inhibitor | Role in DHF Formation/Disposition | Specific Enantiomer Effect |
| CYP3A1/2 | Primary isoenzymes involved | Similar (+):(-) formation |
| CYP2C11 | Primary isoenzymes involved | Greater (+)-DHF formation |
| Ketoconazole | Inhibits DHF formation (in vivo & in vitro) | Decreases plasma DHF enantiomers |
Tissue Distribution and Biorelevant Compartmental Modeling in Preclinical Species
Halofantrine and its metabolite, this compound, demonstrate wide distribution into various tissues in preclinical species. In rats, DHF concentrations were found to be very low in both normolipidemic (NL) and hyperlipidemic (HL) plasma, but were considerably higher in highly perfused tissues . Hyperlipidemia impacted tissue distribution, with significant increases in the AUC of both HF enantiomers observed in HL spleen tissue, while decreases were noted in HL lung and fat. Other tissues showed either decreases or no changes in HL conditions . The shift of both HF and DHF enantiomers from lipoprotein-deficient fractions to triglyceride-rich fractions in HL plasma after in vitro incubation suggests that both a reduced plasma unbound fraction and lipoprotein-associated directed uptake by tissues contribute to enantiomer biodistribution .
Substantial concentrations of both HF and DHF enantiomers have been observed in rat heart tissue, with stereoselectivity evident for both compounds in plasma and heart wikipedia.org. The stereoselectivity was more pronounced for HF (AUC (+):(-) ratio = 1.58 in heart) than for DHF (AUC (+):(-) ratio = 1.16 in heart tissue) wikipedia.org. Heart:plasma AUC ratios were 6.8-8.0 for HF enantiomers and 9.3-21 for DHF enantiomers, indicating a greater cardiac uptake for DHF compared to its parent drug wikipedia.org.
Table 3: Heart:Plasma AUC Ratios for Halofantrine and this compound Enantiomers in Rats
| Compound Enantiomers | Heart:Plasma AUC Ratio |
| Halofantrine | 6.8 - 8.0 |
| This compound | 9.3 - 21 |
Compartmental modeling is a crucial tool in pharmacokinetics to simulate drug absorption, distribution, and elimination by dividing the body into hypothetical compartments. These models, while often not representing actual physiological tissues, serve as proxies for estimating pharmacokinetic parameters. A two-compartment model, for instance, typically describes an initial rapid distribution phase followed by a slower elimination phase. More complex models, such as a three-compartment model, can further differentiate between fast-redistributing tissues (e.g., muscle) and slow tissues (e.g., fat). For halofantrine, a linear three-compartment model has been shown to best describe its concentrations in mice after oral and intravenous dosing.
Physiologically based pharmacokinetic (PBPK) modeling represents a more advanced type of compartmental modeling where each tissue of the body is represented by its own compartment, grounded in biological parameters such as blood flow rates, tissue partitioning coefficients, and organ size. PBPK models are versatile and are utilized in various applications, including first-in-human dose prediction and drug-drug interaction studies.
Structure Activity Relationship Sar and Computational Chemistry Studies
Correlational Analysis of Desbutylhalofantrine Structure with Biological Activity (e.g., antimalarial efficacy, ion channel binding affinity)
This compound is recognized as the major circulating active metabolite of halofantrine (B180850) wikipedia.orgnih.gov. Its antimalarial efficacy has been demonstrated in vitro, where the enantiomers of N-desbutylhalofantrine exhibit equivalent activity against the multidrug-resistant Plasmodium falciparum FCM 29/Cameroon clone. The mean 50% inhibitory concentration (IC50) values for these enantiomers were reported as 2.07 ± 0.41 nmol/L and 1.70 ± 0.33 nmol/L, respectively, indicating potent antimalarial action comparable to the parent compound, halofantrine.
Beyond its antimalarial effects, this compound, similar to halofantrine, has been shown to block hERG (human Ether-à-go-go-Related Gene) potassium channels. This interaction is a critical aspect of its biological activity, as hERG channel blockade can lead to QT interval prolongation, a known cardiac side effect associated with halofantrine. The structure of n-desbutylhalofantrine has been successfully fitted to pharmacophore models developed for hERG blockers, highlighting specific structural features that correlate with this binding affinity.
The antimalarial activity of halofantrine, and by extension its active metabolite this compound, is thought to involve the inhibition of heme polymerization, a crucial detoxification pathway for Plasmodium parasites wikipedia.org. This mechanism is often mediated by the formation of toxic complexes with ferriprotoporphyrin IX (FPPIX) wikipedia.org.
Table 1: In Vitro Antimalarial Efficacy and hERG Inhibition of this compound and Halofantrine
| Compound | Biological Activity (Target) | IC50/Binding Affinity (nM) | Reference |
| N-Desbutylhalofantrine Enantiomer 1 | Plasmodium falciparum FCM 29/Cameroon (in vitro) | 2.07 ± 0.41 | |
| N-Desbutylhalofantrine Enantiomer 2 | Plasmodium falciparum FCM 29/Cameroon (in vitro) | 1.70 ± 0.33 | |
| N-Desbutylhalofantrine | hERG potassium channels | 71.7 | |
| Halofantrine | hERG potassium channels | 40 |
Role of Stereochemistry in Modulating Pharmacological Activity and Mechanistic Interactions
Halofantrine is administered as a racemic mixture, comprising two enantiomers nih.gov. Its metabolism to this compound also results in chiral forms. Studies have shown that the enantiomers of N-desbutylhalofantrine exhibit equivalent antimalarial activity in vitro. However, the pharmacokinetics of this compound are stereoselective in rats, with the plasma concentrations of (+)-Desbutylhalofantrine consistently exceeding those of (-)-Desbutylhalofantrine. Furthermore, the formation of (-)-Desbutylhalofantrine has been observed to exceed that of (+)-Desbutylhalofantrine in liver microsomes wikipedia.org.
Theoretical and Computational Modeling of this compound
Computational chemistry plays a crucial role in understanding the molecular properties and interactions of drug compounds. While direct computational studies specifically on this compound are less frequently detailed in the provided search results compared to its parent compound, halofantrine, the insights gained from halofantrine are highly relevant due to their structural similarities, particularly the conserved phenanthrene (B1679779) core.
Density Functional Theory (DFT) calculations have been extensively applied to halofantrine to analyze its electronic and vibrational structural properties wikipedia.org. These calculations are instrumental in providing a thorough mode assignment of Raman bands, revealing insights into the molecule's behavior and interactions wikipedia.org. For instance, strong bands in the UV Raman spectrum of halofantrine at 1621 and 1590 cm⁻¹ have been assigned to combined C=C stretching vibrations in the phenanthrene ring, which are considered putative marker bands for pi-pi interactions with biological target molecules wikipedia.org. DFT calculations have also demonstrated a strong and even electron density distribution across the phenanthrene ring of halofantrine, supporting the hypothesis of pi-pi stacking as a possible mode of action wikipedia.org. Given that this compound retains this phenanthrene moiety, similar electronic and vibrational analyses would be crucial for understanding its molecular characteristics and potential interactions.
Molecular docking studies have been utilized to investigate the binding of this compound to biological targets. Notably, the structure of n-desbutylhalofantrine has been fitted to 3D pharmacophore models for compounds that block hERG channels. This application of molecular docking is critical for predicting how this compound interacts with specific binding sites, such as the hERG potassium channel, and for understanding the structural requirements for such interactions.
While explicit molecular dynamics (MD) simulations for this compound are not detailed in the provided information, MD simulations are a powerful complementary tool to molecular docking. They provide dynamic insights into ligand-receptor interactions, conformational changes, and binding pathways over time. The application of MD simulations would further elucidate the stability of this compound-target complexes and the dynamic nature of its binding, particularly in the context of its antimalarial action or hERG channel blockade.
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between a compound's chemical structure and its biological activity. This compound's activity, particularly its hERG inhibition, has been considered in the development of QSAR models. These models utilize various molecular descriptors to predict the hERG inhibition capacity of compounds, including this compound. QSAR studies provide valuable insights into the physicochemical properties that contribute to the observed biological activity, aiding in the rational design of compounds with improved profiles.
Advanced Analytical Methodologies for Desbutylhalofantrine Research
Development and Validation of Chromatographic Assays for Complex Biological Matrices
Chromatographic assays are fundamental for separating desbutylhalofantrine from endogenous compounds and other analytes present in biological matrices. These methods are rigorously developed and validated to meet stringent requirements for sensitivity, accuracy, and precision.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
HPLC with ultraviolet (UV) detection is a widely utilized and validated technique for the determination of this compound in various biological samples. This method offers a balance of sensitivity and robustness for quantitative analysis.
Enantiomeric Analysis: An HPLC assay has been developed for the determination of this compound enantiomers in rat plasma, employing UV detection at a wavelength of 254 nm. This method demonstrated good linearity (r² > 0.99) over a concentration range of 25-1000 ng/mL. The lower limit of quantitation (LLOQ) was established at 25 ng/mL based on 100 µL of rat plasma. The assay exhibited within- and between-day relative standard deviations (RSD) of less than 19% at 25 ng/mL and less than 9% at higher concentrations (125 ng/mL and 500 ng/mL), with mean accuracy ranging from 101-110%.
Simultaneous Quantification: An improved HPLC method with UV detection allows for the simultaneous measurement of halofantrine (B180850) and this compound in human serum. This method involves protein precipitation, solid-phase clean-up, and liquid-liquid extraction. Chromatographic separation was achieved on an Ultrasphere C8 column (25 cm x 4.6 mm I.D., 5 microns particle size) using a mobile phase of acetonitrile (B52724):water (75:25, v/v) containing 0.2% (w/v) sodium dodecyl sulfate (B86663) and 0.2% (v/v) glacial acetic acid. Retention times for this compound, halofantrine, and the internal standard were 5.5, 8.3, and 11.5 minutes, respectively, with a total run time of 13.5 minutes. The average extraction recovery for this compound was 100.5%. Inter- and intra-assay precisions were ≤ 7.5%, and accuracy was ≤ 10.8% across concentrations of 0.02, 0.5, and 2.0 µg/mL. The detection limit for this compound was 3 ng/mL.
Reversed-Phase HPLC: Another reversed-phase HPLC method for this compound and halofantrine in human plasma utilized a C-18 column with a mobile phase consisting of methanol/0.05 M KH2PO4 (78:22, v/v) containing 55 mM perchloric acid. The relative standard deviations for intraday and interday precision were less than 7%, and accuracy did not exceed 7.1% at concentrations of 50 and 300 ng/mL.
Table 1: Representative HPLC-UV Analytical Parameters for this compound
| Parameter | HPLC-UV (Enantiomers in Rat Plasma) | HPLC-UV (Simultaneous in Human Serum) | HPLC-UV (in Human Plasma) |
| Detection Wavelength | 254 nm | UV (not specified, but implied) | Not specified |
| Column | Not specified | Ultrasphere C8 (25 cm x 4.6 mm I.D., 5 µm) | C-18 |
| Mobile Phase | 53:47 [25 mM potassium phosphate:3 mM sulfuric acid:3.6 mM triethylamine]:acetonitrile containing sodium dodecyl sulfate (1.2 g/L) | Acetonitrile:water (75:25, v/v) with 0.2% (w/v) sodium dodecyl sulfate and 0.2% (v/v) glacial acetic acid | Methanol/0.05 M KH2PO4 (78:22, v/v) containing 55 mM perchloric acid |
| This compound RT | 4 and 6 min (for derivatized enantiomers) | 5.5 min | Not specified |
| LLOQ | 25 ng/mL (from 100 µL plasma) | 3 ng/mL | Not specified |
| Linearity (r²) | >0.99 (25-1000 ng/mL) | Not specified | Not specified |
| Precision (RSD) | <19% (at 25 ng/mL), <9% (at 125, 500 ng/mL) | ≤ 7.5% | < 7% |
| Accuracy | 101-110% | ≤ 10.8% | ≤ 7.1% (at 50, 300 ng/mL) |
| Internal Standard (IS) | Quinidine sulfate | Not specified | Chlorprothixen |
HPLC Coupled with Chemiluminescence Detection for Enhanced Sensitivity
To achieve even greater sensitivity, HPLC has been coupled with chemiluminescence detection for the analysis of this compound. Chemiluminescence detection offers ultra-high sensitivities and does not require an external light source.
Peroxyoxalate Chemiluminescence: A sensitive, selective, and reliable HPLC method has been developed for the determination of halofantrine and its main metabolite this compound in rat plasma using on-line UV irradiation and peroxyoxalate chemiluminescence detection. This method is based on the production of hydrogen peroxide from the fused aromatic rings present in the structures of halofantrine and this compound upon UV irradiation. The hydrogen peroxide then reacts with a peroxyoxalate chemiluminescence reagent to produce light.
Performance: Using spiked rat plasma, good linear relationships were observed for both compounds between peak height ratios (versus internal standard) and their corresponding concentrations over a range of 0.01-0.8 µg/mL, with correlation coefficients of at least 0.997. The detection limits (at a signal-to-noise ratio of 3) using 0.2 mL of rat plasma were 1.5 ng/mL for halofantrine and 1.4 ng/mL for this compound. Intra- and inter-day relative standard deviations were between 0.5% and 5.4% for all tested concentrations. 9,10-diphenylanthracene (B110198) was employed as an internal standard. This method, with its simple sample treatment, allows for precise determination of this compound in rat plasma without interference from endogenous substances.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Forms
While HPLC is often preferred for less volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, particularly useful for the analysis of volatile or semi-volatile compounds and for enantioselective separations. For compounds like this compound that may have polar functional groups, chemical derivatization is often a prerequisite for GC-MS analysis.
Derivatization Necessity: The polar nature of many pharmaceutical compounds, including potentially this compound, necessitates derivatization prior to GC analysis. The primary goals of derivatization are to increase volatility, reduce reactivity, and improve chromatographic behavior. This process typically involves replacing active hydrogens on polar functional groups (e.g., hydroxyl, amine, thiol) with nonpolar moieties.
Enhanced Separation and Detection: Derivatization can also enhance detection sensitivity or aid in structural elucidation by introducing specific elements or groups. For chiral compounds, derivatization with chiral reagents can convert enantiomers into diastereomers, which can then be separated on achiral GC columns. GC-MS has been discussed as an enantioselective method applied in chiral drug metabolism studies, with (+)-desbutylhalofantrine being cited as an example where such methods are vital for understanding stereoselective metabolism.
Mass Spectrometry Applications for Qualitative and Quantitative Research
Mass spectrometry (MS) techniques are indispensable in this compound research, offering high sensitivity and specificity for both qualitative identification and quantitative analysis, particularly in complex biological matrices.
LC-MS and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites and Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are critical tools for the structural elucidation of this compound, its metabolites, and any potential degradants.
Metabolite Identification: LC-MS-based metabolomics approaches are powerful for discovering and annotating biologically active molecules and their metabolic profiles. The metabolism of halofantrine to its primary metabolite, this compound (DHF), has been investigated using techniques capable of detecting and characterizing metabolites.
Degradant Characterization: HRMS techniques are well-suited for both targeted and non-targeted screening analyses, enabling the identification and characterization of impurities and degradation products in pharmaceuticals. HRMS provides accurate mass measurements for both molecular ions and fragment ions, which is crucial for confident structural assignments. LC-HRMS/MS experiments, including the use of Orbitrap HRMS, are employed to analyze fragmentation patterns and elucidate the structures of degradation products, even in complex scenarios where multiple isomeric degradants might be present.
Advanced Techniques: Ion mobility coupled with HRMS offers an additional dimension of separation based on ion size, shape, and charge, allowing for the determination of collisional cross section (CCS) values. These values serve as distinguishing characteristics that can improve the quality of screening libraries, reduce false positives, and enhance confidence in the identification and structural elucidation of unknown compounds.
Application of Internal Standards for Accurate Quantification in Research Samples
The use of internal standards (IS) is a cornerstone of accurate quantitative analysis in mass spectrometry, particularly in bioanalytical research involving complex biological matrices.
Role of Internal Standards: Internal standards compensate for variations that can occur during sample preparation (e.g., analyte loss during extraction) and instrumental analysis (e.g., ionization efficiency, matrix effects). By adding a known quantity of IS to an unknown sample before any manipulation, the ratio of IS to analyte ideally remains constant, as both are affected similarly by losses or variations.
Ideal Characteristics: An ideal internal standard should possess chemical and physical properties highly similar or identical to the analyte of interest. Key criteria include not being present in the sample, having similar extraction and derivatization behavior, eluting close to the analyte, being free from interferences, exhibiting a similar detector response, and being stable.
Types of Internal Standards:
Stable Isotope-Labeled Internal Standards (SILIS): These are considered the "gold standard" for LC-MS applications. SILIS compounds behave chemically identically to the analyte but differ in mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). Their co-elution with the unlabeled analyte and simultaneous measurement based on mass selectivity allow them to effectively correct for ion suppression and other matrix effects, leading to superior precision and accuracy.
Structural Analogues: Unlabeled structural analogues can also be used as internal standards, provided they meet the criteria of similar chemical and physical properties and chromatographic behavior to the analyte.
Examples in this compound Analysis:
Quinidine sulfate has been used as an internal standard in HPLC-UV assays for this compound enantiomers.
9,10-diphenylanthracene served as an internal standard in HPLC coupled with peroxyoxalate chemiluminescence detection for this compound in rat plasma.
Chlorprothixen was employed as an internal standard in an HPLC method for this compound in human plasma.
Mechanistic Drug Drug Interaction Research Preclinical Focus
In Vitro Studies on Cytochrome P450 Enzyme Inhibition or Induction by Co-administered Compounds
In vitro studies utilizing liver and intestinal microsomes have provided significant insights into the enzymatic pathways responsible for the formation of desbutylhalofantrine from halofantrine (B180850), and the potential for inhibition by co-administered compounds. The metabolism of halofantrine to this compound exhibits stereoselectivity in both humans and rats. wikipedia.org
In rat liver microsomes, the formation of (-)-desbutylhalofantrine was observed to exceed that of (+)-desbutylhalofantrine, with a (-):(+) ratio of intrinsic formation clearances of 1.4. wikipedia.org Conversely, intestinal microsomes showed no significant stereoselectivity in the formation of DHF enantiomers and were less efficient in producing DHF enantiomers compared to liver microsomes. wikipedia.org Kinetic analysis of DHF formation suggests the involvement of multiple enzymes in this biotransformation. wikipedia.org
A key finding from in vitro inhibition studies is the effective inhibition of both DHF enantiomer formation by (+/-)-ketoconazole (KTZ), a known CYP3A4 inhibitor. fishersci.cawikipedia.org This inhibition was more pronounced in liver microsomes than in intestinal microsomes, indicating a significant role for CYP3A4 in DHF formation. wikipedia.org Further investigations using CYP antibodies and recombinant CYP isoenzymes implicated several CYP isoforms in the metabolism of halofantrine to DHF, including CYP 2B1/2, 3A1, 3A2, 1A1, 2C11, 2C6, 2D1, and 2D2. fishersci.cawikipedia.org Among these, CYP3A1/2 and CYP2C11 emerged as the primary isoenzymes involved in rats. fishersci.cawikipedia.org Specifically, CYP2C11 demonstrated greater formation of (+)-DHF compared to (-)-DHF, while CYP3A1 exhibited similar enantiomeric formation to isolated rat liver microsomes. fishersci.cawikipedia.org
These in vitro findings highlight the susceptibility of this compound formation to CYP inhibition, particularly by CYP3A4 inhibitors.
Table 1: Key CYP Isoenzymes Implicated in Halofantrine to this compound Biotransformation (Rat In Vitro Microsomal Studies)
| CYP Isoenzyme | Role in DHF Formation | Enantioselectivity (Rat Liver Microsomes) |
| CYP3A1/2 | Primary | Similar for (+)- and (-)-DHF |
| CYP2C11 | Primary | Greater (+)-DHF formation |
| CYP2B1/2 | Implicated | Not specified |
| CYP1A1 | Implicated | Not specified |
| CYP2C6 | Implicated | Not specified |
| CYP2D1 | Implicated | Not specified |
| CYP2D2 | Implicated | Not specified |
Investigation of Drug Transporter-Mediated Interactions Affecting this compound Disposition in Preclinical Models
Drug transporters play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of drugs, influencing their disposition and potential for interactions. guidetomalariapharmacology.orgfishersci.ca While comprehensive data specifically detailing this compound's direct interaction as a substrate or inhibitor with various drug transporters in preclinical models are limited in the provided search results, general principles and some indirect evidence can be inferred.
P-glycoprotein (P-gp), an efflux transporter, is widely expressed in various tissues, including the intestine, liver, and kidney, where it limits drug absorption and facilitates elimination. guidetomalariapharmacology.orgwikidata.orgresearchgate.netnih.govmims.com The interaction of halofantrine and its metabolite this compound with P-gp has been alluded to in the context of P-gp inhibitors like valspodar. This suggests that the disposition of this compound could be influenced by P-gp mediated transport. Other important transporters include Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP), which also significantly impact drug disposition. guidetomalariapharmacology.orgwikidata.org
Preclinical models, such as Caco-2 and MDCK cell lines, are commonly used to assess the permeability of drug candidates and their interactions with efflux transporters like P-gp and BCRP, providing insights into potential transporter-mediated DDIs. Vesicular transport assays are also employed for BCRP inhibition studies. While direct experimental data for this compound's specific transporter interactions are not extensively detailed, the known lipophilic nature of halofantrine and its metabolite suggests a potential for interaction with such transporters.
Mechanistic Assessment of Interaction Effects on this compound Biotransformation and Kinetics in Animal Models
Preclinical animal models are instrumental in assessing the in vivo biotransformation and pharmacokinetic profiles of compounds, and how these are altered by co-administered agents. Studies in rats have characterized the pharmacokinetics of this compound (DHF) following administration of either the racemic metabolite or the parent drug, halofantrine (HF).
This compound exhibits a pharmacokinetic profile in rats similar to that of halofantrine, characterized by low clearance and a high volume of distribution. It is estimated that over 44% of an administered halofantrine dose is metabolized to DHF enantiomers in rats. Notably, the pharmacokinetics of DHF displayed stereoselectivity, with plasma concentrations of (+)-DHF consistently exceeding those of (-)-DHF after intravenous or oral administration of racemic DHF. The mean (+):(-) ratios of the area under the curve from time zero to infinity (AUC0-∞) were 3.7 after oral dosing and 2.8 after intravenous dosing. Conversely, the (-):(+) enantiomeric ratios for clearance (Cl) and volume of distribution at steady state (Vdss) were approximately 2.8 following intravenous DHF administration. No significant differences were observed in the elimination half-life (t1/2) or time to maximum concentration (tmax) between the DHF enantiomers. Furthermore, the oral bioavailability estimates for DHF enantiomers (>59%) were higher than those previously reported for HF in rats.
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Parameter | (+)-DHF (Mean) | (-)-DHF (Mean) | Ratio ((+):(-)) / ((-):(+)) |
| AUC0-∞ (Oral) | - | - | 3.7 |
| AUC0-∞ (Intravenous) | - | - | 2.8 |
| Clearance (IV) | - | - | 2.8 ((-):(+)) |
| Vdss (IV) | - | - | 2.8 ((-):(+)) |
| t1/2 (IV/Oral) | 14-23 h | 14-23 h | No significant difference |
| tmax (IV/Oral) | 10-12 h | 10-12 h | No significant difference |
| Oral Bioavailability | >59% | >59% | - |
In vivo studies in rats further supported the in vitro findings regarding CYP-mediated interactions. Oral co-administration of (+/-)-ketoconazole (KTZ) resulted in significant increases in plasma halofantrine concentrations and concomitant decreases in DHF enantiomer plasma concentrations. fishersci.cawikipedia.org This confirms the inhibitory effect of KTZ on the biotransformation of halofantrine to this compound in a living system.
Beyond specific enzyme inhibitors, other co-administered substances have also demonstrated effects on this compound kinetics. For instance, co-administration of kolanut with halofantrine led to a significant decrease in the maximum plasma concentration (Cmax) and area under the curve (AUC) of both halofantrine and this compound, potentially due to complex formation affecting drug absorption. Similarly, fluconazole (B54011) significantly altered the pharmacokinetic parameters of this compound, reducing its Cmax, AUC, and metabolite ratio, while increasing its tmax. Grapefruit juice, a known inhibitor of CYP3A4, also caused a decrease in the AUC of N-debutyl-halofantrine, while increasing the AUC and Cmax of the parent halofantrine.
Furthermore, the physiological state of the animal model can influence DHF disposition. Studies in hyperlipidemic rats showed that coincubation of hyperlipidemic rat serum with normal rat hepatocytes resulted in a significant decrease in the disappearance of (-)-halofantrine. In hyperlipidemic hepatocytes, a substantially decreased apparent metabolism was observed for both halofantrine enantiomers. fishersci.ca These findings underscore the importance of considering physiological factors in preclinical DDI assessments.
Future Research Directions and Unanswered Questions
Exploration of Novel Biotransformation Pathways and Enzymes
The biotransformation of xenobiotics, including drugs like halofantrine (B180850), primarily occurs in the liver and involves a series of enzymatic reactions designed to facilitate their excretion. While cytochrome P450 enzymes (CYPs), particularly CYP3A4, are known to be involved in the N-dealkylation of halofantrine to desbutylhalofantrine, the full spectrum of enzymes and pathways contributing to this compound's own metabolism remains an area for extensive investigation. wikipedia.org Beyond Phase I oxidative reactions catalyzed by CYPs, Phase II conjugation reactions involving enzymes like UDP-Glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs) could play a role in further metabolizing this compound, enhancing its water solubility and elimination.
Research is needed to identify any other novel enzymes or less common biotransformation pathways that might contribute to the disposition of this compound, especially in different physiological or pathological conditions. Factors such as food components and intestinal lymphatic transport have been shown to influence the presystemic metabolism of halofantrine to this compound, suggesting that similar or distinct mechanisms might affect the metabolite's own fate. wikipedia.org A comprehensive understanding of these pathways is critical for predicting drug-drug interactions and inter-individual variability in response.
Deeper Characterization of this compound's Selectivity Profile and Off-Target Interactions at a Molecular Level
A critical aspect of drug development and optimization is the thorough characterization of a compound's selectivity profile and its potential for off-target interactions. Halofantrine and its N-desbutyl metabolite are known to block the hERG potassium channel, which is associated with a risk of cardiotoxicity, specifically QT prolongation. This highlights the importance of a deeper molecular-level understanding of this compound's interactions beyond its primary antimalarial target.
Future research should aim to comprehensively map this compound's interactions across a broad range of biological targets, including various receptors, enzymes, and ion channels. Understanding the molecular determinants that govern both on-target efficacy and off-target binding is paramount. Advanced experimental techniques combined with computational methods can be employed to predict and analyze these interactions, identifying potential liabilities early in the research process. The goal is to design or identify analogues that retain potent antimalarial activity while minimizing undesirable interactions that could lead to adverse effects.
Development of Advanced Computational Models for Predictive Research and Lead Optimization
Computational chemistry and machine learning (ML) have become indispensable tools in modern drug discovery, significantly accelerating lead generation and optimization. These advanced computational models can be leveraged for this compound research to predict its pharmacological properties, optimize its structure, and guide the synthesis of new analogues.
Specific areas for development include:
Predictive ADMET Models: Creating more accurate in silico models to predict this compound's absorption, distribution, metabolism, excretion, and toxicity profiles. This can reduce the need for extensive experimental validation.
Binding Affinity Prediction: Developing and refining models to accurately predict this compound's binding affinity to its intended targets (e.g., malarial heme polymerization) and, crucially, to potential off-targets (e.g., hERG channel).
De Novo Design and Virtual Screening: Utilizing generative models and virtual screening techniques to design novel this compound-derived compounds with improved potency, selectivity, and pharmacokinetic properties.
Foundation Models: Exploring the application of advanced foundation models, such as LigUnity, which can jointly optimize virtual screening and hit-to-lead optimization, to accelerate the discovery of this compound analogues.
These computational approaches can enable a more efficient exploration of chemical space, guiding molecular modifications with enhanced accuracy and efficiency.
Design and Synthesis of Novel this compound-Derived Research Probes and Analogues for Target Validation
The design and synthesis of novel chemical probes and analogues derived from this compound represent a crucial future research direction for target validation and mechanistic studies. Chemical probes are highly selective small-molecule modulators that enable researchers to investigate the function of molecular targets in various biological contexts, from biochemical assays to cellular and in vivo studies.
Key aspects of this research area include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogues with systematic structural modifications to establish detailed SARs for both on-target activity and off-target interactions.
Development of Selective Probes: Designing and synthesizing probes with high potency and selectivity for specific targets or pathways modulated by this compound. These probes can be invaluable for confirming the precise molecular mechanisms underlying its antimalarial action and any observed off-target effects.
Incorporation of Reporter Tags: Creating probes that incorporate chemical tags (e.g., biotin, fluorophores) to facilitate target identification, pull-down assays, and imaging studies.
Inactive Analogues as Controls: Crucially, the synthesis of closely related, deliberately inactive analogues will be essential. These inactive controls are vital for confirming that observed biological effects are indeed due to specific on-target modulation rather than non-specific or off-target interactions.
Such research probes would provide powerful tools to dissect the complex pharmacology of this compound, validate its potential targets, and ultimately inform the development of safer and more effective antimalarial agents.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying desbutylhalofantrine in biological matrices, and how do methodological variations impact reproducibility?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification, as validated by Humberstone et al. (1995) . Key considerations include:
- Sample Preparation : Use of protein precipitation or liquid-liquid extraction to minimize matrix interference.
- Calibration Standards : Inclusion of internal standards (e.g., deuterated analogs) to correct for recovery variability.
- Degradation Control : Avoidance of alkaline conditions during analysis, which can degrade this compound into undesired byproducts .
Q. How does the metabolic pathway of this compound differ from its parent compound, halofantrine, and what experimental models are appropriate for studying this?
- Methodological Answer : this compound is a primary metabolite of halofantrine, formed via CYP3A4-mediated N-dealkylation. Comparative studies require:
- In Vitro Models : Hepatocyte incubations or microsomal assays to track metabolite formation kinetics.
- In Vivo Models : Conscious rat models with cannulated lymph ducts to assess lymphatic transport, as demonstrated in structured triglyceride vehicle studies .
Q. What are the critical physicochemical properties of this compound that influence its bioavailability, and how are these properties experimentally characterized?
- Methodological Answer : Key properties include logP (lipophilicity), solubility, and stability under physiological pH. Experimental approaches:
- Lipophilicity : Shake-flask method or HPLC-derived logP values.
- Solubility : Equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF).
- Stability : Forced degradation studies under acidic/alkaline conditions to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s lymphatic transport efficiency across different surfactant-based formulations?
- Methodological Answer : Contradictions often arise from surfactant type (e.g., Cremophor EL vs. Tween 80) and dispersion degree. Systematic approaches include:
- Controlled Variables : Standardizing surfactant concentration, droplet size, and in vivo sampling intervals (e.g., lymph cannulation in rats) .
- Meta-Analysis : Cross-study comparison using pharmacokinetic parameters (AUC, Cmax) normalized to formulation variables, as outlined in HPV data assessment frameworks .
Q. What experimental designs are optimal for evaluating the impact of alkaline degradation products on this compound’s pharmacological activity?
- Methodological Answer :
- Degradation Profiling : Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS/MS to identify degradation products.
- Bioactivity Assays : In vitro parasite growth inhibition assays (e.g., Plasmodium falciparum 3D7 strain) to compare parent compound vs. degradation byproducts.
- Structural Confirmation : NMR or X-ray crystallography to confirm degradation product identity and assess stereochemical implications .
Q. How can researchers address variability in this compound’s bioavailability when transitioning from preclinical models to human trials?
- Methodological Answer :
- Species-Specific Adjustments : Allometric scaling of pharmacokinetic data, accounting for interspecies differences in CYP3A4 expression.
- Formulation Optimization : Use of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility, as validated in halofantrine studies .
- Population Pharmacokinetics : Bayesian modeling to integrate preclinical and early-phase human data, reducing trial design biases .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies with limited sample sizes?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NONMEM) : Accommodates sparse sampling and inter-individual variability.
- Bootstrap Resampling : Validates confidence intervals for EC50/IC50 estimates in small datasets.
- Bayesian Hierarchical Models : Incorporates prior in vitro data to strengthen in vivo inferences .
Guidance for Methodological Rigor
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail, ensuring all protocols are replicable (e.g., explicit surfactant concentrations, centrifugation speeds) .
- Contradiction Analysis : Use structured frameworks (e.g., HPV Chemical Challenge Program) to compare studies across variables like formulation, species, and analytical methods .
- Ethical Reporting : Clearly distinguish observed results from speculative conclusions in discussion sections, per Revista Chilena de Endocrinología standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
